1,2,4,5-Tetraethylcyclohexane
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Overview
Description
1,2,4,5-Tetraethylcyclohexane is an organic compound with the molecular formula C14H28. It is a derivative of cyclohexane, where four ethyl groups are substituted at the 1, 2, 4, and 5 positions of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetraethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding tetraethyl-substituted benzene derivatives. This process requires high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetraethylcyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur with halogens (e.g., chlorine or bromine) under UV light or in the presence of a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogens (chlorine, bromine) with UV light or radical initiators.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,2,4,5-Tetraethylcyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetraethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s bulky ethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylcyclohexane: Similar structure but with methyl groups instead of ethyl groups.
1,2,4,5-Tetraethylbenzene: Aromatic analogue with ethyl groups on a benzene ring.
1,2,3,4-Tetraethylcyclohexane: Different substitution pattern on the cyclohexane ring.
Uniqueness
1,2,4,5-Tetraethylcyclohexane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
61142-24-3 |
---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
1,2,4,5-tetraethylcyclohexane |
InChI |
InChI=1S/C14H28/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h11-14H,5-10H2,1-4H3 |
InChI Key |
BOYDUSQXWHQREG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(CC1CC)CC)CC |
Origin of Product |
United States |
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